(4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of hydroxyl groups at the 4 and 5 positions, along with a carboxylic acid group, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the catalytic asymmetric synthesis using chiral Co-salen-catalyzed epoxide ring-opening reactions . This method ensures high enantioselectivity and yields the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes protection and deprotection steps to ensure the stability of intermediate compounds. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carboxylic acid group can produce primary alcohols.
Scientific Research Applications
(4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for biochemical assays.
Mechanism of Action
The mechanism of action of (4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound can also participate in redox reactions, altering the redox state of biological molecules and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-4,5-dihydroxy-2,6-dioxohexanoic acid: This compound has a similar structure but with additional keto groups, making it more reactive in certain chemical reactions.
Hydroxyectoine: A derivative with a similar dioxolane ring structure, used in extremophiles for stress protection.
Uniqueness
(4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C4H6O6 |
---|---|
Molecular Weight |
150.09 g/mol |
IUPAC Name |
(4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid |
InChI |
InChI=1S/C4H6O6/c5-1(6)4-9-2(7)3(8)10-4/h2-4,7-8H,(H,5,6)/t2-,3-/m0/s1 |
InChI Key |
DKYRLITYAZMMBF-HRFVKAFMSA-N |
Isomeric SMILES |
[C@H]1([C@H](OC(O1)C(=O)O)O)O |
Canonical SMILES |
C1(C(OC(O1)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.